molecular formula C15H16ClF3N2O2 B3983321 3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B3983321
M. Wt: 348.75 g/mol
InChI Key: YZMGXENCDKXJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as CTBTP, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol functions as a fluorescent probe by binding to metal ions through its pyrazolone moiety, resulting in a change in fluorescence intensity. As a photosensitizer, this compound absorbs light energy and transfers it to oxygen molecules, generating reactive oxygen species that can induce cell death. As an inhibitor of protein tyrosine phosphatase 1B, this compound binds to the active site of the enzyme, preventing its activity and leading to an increase in insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity for metal ions, making it a promising candidate for use in biological systems. Its ability to induce cell death through photodynamic therapy has also been demonstrated in vitro and in vivo. However, further studies are needed to determine its potential effects on human health.

Advantages and Limitations for Lab Experiments

One advantage of 3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its high sensitivity and selectivity for metal ions, making it a useful tool for the detection of metal ions in biological samples. Its low toxicity also makes it a safe option for use in biological systems. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the use of 3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research. One area of interest is the development of this compound-based sensors for the detection of metal ions in living cells. Another potential direction is the optimization of this compound as a photosensitizer for use in photodynamic therapy. Additionally, further studies are needed to determine the potential applications of this compound as an inhibitor of protein tyrosine phosphatase 1B for the treatment of type 2 diabetes.
In conclusion, this compound is a promising chemical compound that has shown potential for a variety of scientific research applications. Its high sensitivity and selectivity for metal ions, low toxicity, and potential as a photosensitizer and inhibitor of protein tyrosine phosphatase 1B make it an attractive option for further study and development.

Scientific Research Applications

3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer. Additionally, this compound has shown potential as an inhibitor of protein tyrosine phosphatase 1B, a target for the treatment of type 2 diabetes.

properties

IUPAC Name

[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF3N2O2/c1-2-3-6-10-9-14(23,15(17,18)19)21(20-10)13(22)11-7-4-5-8-12(11)16/h4-5,7-8,23H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMGXENCDKXJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

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